16-Epiestriol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Epiestriol-d6 is a labelled metabolite of Estradiol . It is one of the three main estrogens produced by the human body . It is used for research purposes .
Synthesis Analysis
The synthesis of 16-Epiestriol involves several steps. Estrone is used as the starting material. After some simple synthetic steps, 16-epiestriol is yielded .Molecular Structure Analysis
The molecular formula of this compound is C18H18D6O3 . The molecular weight is 294.42 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s important to note that the compound is a metabolite of Estradiol .Physical and Chemical Properties Analysis
This compound is a crystalline solid . It is soluble in ethanol . The boiling point is 469.02ºC at 760 mmHg . The melting point is 289-291°C (lit.) . The density is 1.282g/cm3 .Scientific Research Applications
Glucuronidation of Estrogens
16-Epiestriol, along with other estrogen variants, is studied for its glucuronidation by human UDP-glucuronosyltransferases (UGTs), which is a key process in estrogen metabolism. The study by Sneitz et al. (2013) provides insights into the regiospecificity and stereospecificity of UGTs towards 16-epiestriol, highlighting the enzyme's preferences and activities in metabolizing estrogens. This research is crucial for understanding the metabolism of estrogens in the human body, particularly in the liver and intestine, and for the development of therapeutic strategies targeting estrogen-related disorders (Sneitz et al., 2013).
Antimicrobial Potential
The antimicrobial potential of natural epiestriol-16 against multidrug-resistant Acinetobacter baumannii has been explored by Skariyachan et al. (2020). This research demonstrates the compound's significant binding potential towards prioritized drug targets of the bacterium, providing a foundation for developing new antimicrobial agents. The study opens avenues for utilizing natural epiestriol-16 in combating carbapenem and colistin-resistant A. baumannii, showcasing an innovative approach to addressing antibiotic resistance (Skariyachan et al., 2020).
Mechanism of Action
Target of Action
16-Epiestriol-d6, also known as 16β-epiestriol or simply 16-epiestriol, is a minor and weak endogenous estrogen . It is the 16β-epimer of estriol, which is 16α-hydroxy-17β-estradiol . It has been found to act as a potential lead molecule against prospective molecular targets of multidrug-resistant Acinetobacter baumannii .
Mode of Action
This compound interacts with its targets, leading to significant changes. It has been found to possess significant anti-inflammatory properties . This is in contrast to conventional anti-inflammatory steroids like hydrocortisone, which are glucocorticoids .
Biochemical Pathways
This compound affects various biochemical pathways. It is a metabolite of the endogenous estrogen estrone . It has been found to have antibacterial and anti-inflammatory effects .
Pharmacokinetics
It is known that it is a biochemical used for proteomics research .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It exhibits potent anti-inflammatory activity without glycogenic activity . This means it can provide the benefits of anti-inflammatory steroids without the adverse side effects often associated with these drugs .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that 16-Epiestriol, the non-deuterated form of 16-Epiestriol-d6, exhibits significant anti-inflammatory activity . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in inflammatory responses.
Cellular Effects
16-Epiestriol, the parent compound of this compound, has been found to have potent anti-inflammatory activity without glycogenic activity . It was more than twice as effective as hydrocortisone in preventing edema in an animal study . This suggests that this compound may have similar effects on various types of cells and cellular processes, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that 16-Epiestriol, the parent compound, exerts its effects at the molecular level, likely through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 16-Epiestriol, the parent compound, exhibits potent anti-inflammatory activity without glycogenic activity
Dosage Effects in Animal Models
It is known that 16-Epiestriol, the parent compound, was more than twice as effective as hydrocortisone in preventing edema in an animal study
Metabolic Pathways
It is known that 16-Epiestriol, the parent compound, is a metabolite of Estradiol
Properties
IUPAC Name |
(8R,9S,13S,14S,16S,17R)-2,4,15,15,16,17-hexadeuterio-13-methyl-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1/i3D,8D,9D2,16D,17D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQIPRRNZUXQM-BRKOECIYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C([C@]([C@]4([2H])O)([2H])O)([2H])[2H])C)C(=C1O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747701 |
Source
|
Record name | (16beta,17beta)-(2,4,15,15,16,17-~2~H_6_)Estra-1,3,5(10)-triene-3,16,17-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221093-41-0 |
Source
|
Record name | (16beta,17beta)-(2,4,15,15,16,17-~2~H_6_)Estra-1,3,5(10)-triene-3,16,17-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.